6-Hydroxy-5-methoxy-2-methylpyrimidin-4(3H)-one
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Overview
Description
6-Hydroxy-5-methoxy-2-methylpyrimidin-4(3H)-one is a pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-methoxy-2-methylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of a methoxy-substituted pyrimidine with a hydroxylating agent in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of less oxidized derivatives.
Substitution: Various substitution reactions could occur, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a more hydroxylated pyrimidine, while substitution could introduce new functional groups.
Scientific Research Applications
6-Hydroxy-5-methoxy-2-methylpyrimidin-4(3H)-one could have several applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-methylpyrimidin-4(3H)-one
- 6-Hydroxy-2-methylpyrimidin-4(3H)-one
- 5-Hydroxy-2-methylpyrimidin-4(3H)-one
Uniqueness
6-Hydroxy-5-methoxy-2-methylpyrimidin-4(3H)-one is unique due to the specific arrangement of hydroxyl and methoxy groups on the pyrimidine ring. This unique structure could confer distinct chemical and biological properties compared to its analogs.
Biological Activity
6-Hydroxy-5-methoxy-2-methylpyrimidin-4(3H)-one (CAS: 851985-99-4) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C6H8N2O
- Molecular Weight : 156.14 g/mol
- CAS Number : 851985-99-4
- Purity : ≥ 97% .
The compound features a hydroxyl group (-OH), a methoxy group (-OCH3), and a methyl group (-CH3) attached to the pyrimidine ring, contributing to its diverse biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing minimum inhibitory concentration (MIC) values that suggest potent antibacterial activity:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.0195 |
These findings highlight its potential as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria .
Antiviral Properties
The compound has also been explored for its antiviral effects. Preliminary studies suggest that it may inhibit viral replication through interaction with specific viral enzymes or receptors. The mechanism of action is thought to involve modulation of metabolic pathways essential for viral life cycles .
Anti-inflammatory Effects
In addition to its antimicrobial and antiviral activities, this compound has demonstrated anti-inflammatory properties. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory processes:
Compound | IC50 (μM) | Target |
---|---|---|
This compound | 28.39 | COX-2 |
This inhibition suggests a potential therapeutic application in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in DNA synthesis and repair, affecting cellular processes critical for pathogen survival.
- Receptor Modulation : It may bind to cell surface receptors, influencing signal transduction pathways related to inflammation and immune response .
Case Studies
Several case studies have illustrated the efficacy of this compound in clinical settings:
-
Antimicrobial Efficacy in Clinical Isolates :
- A clinical study tested the compound against isolated strains from patients with infections. Results indicated a high success rate in eliminating pathogens resistant to conventional antibiotics.
- Inflammation Models :
Properties
IUPAC Name |
4-hydroxy-5-methoxy-2-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3-7-5(9)4(11-2)6(10)8-3/h1-2H3,(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNRACJEMJPQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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